

IDX-1197 and homologous recombination deficiency

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Venadaparib hydrochloride*

Cat. No.: B3323697

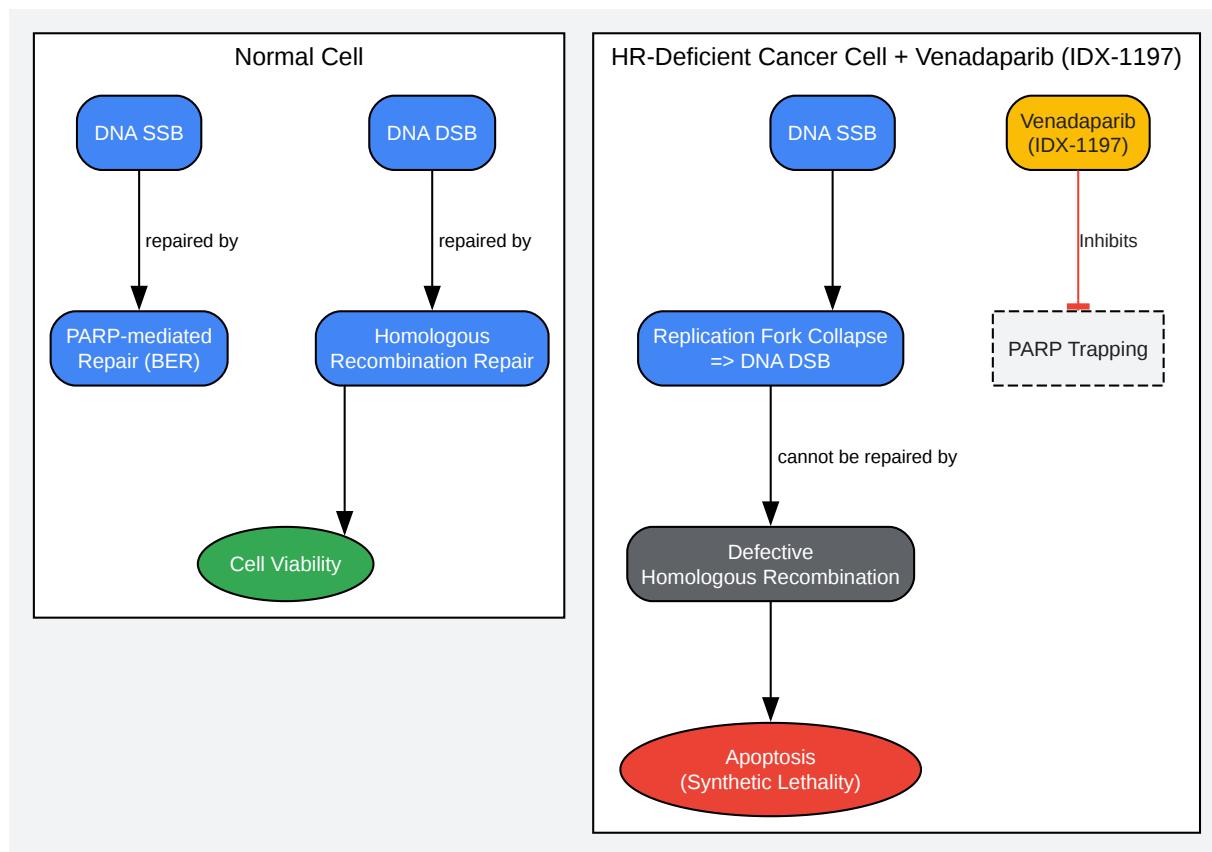
[Get Quote](#)

An In-Depth Technical Guide to Venadaparib (IDX-1197) and Homologous Recombination Deficiency

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeting of synthetic lethal pathways has emerged as a cornerstone of precision oncology. A prime example of this approach is the use of poly(ADP-ribose) polymerase (PARP) inhibitors in tumors with homologous recombination deficiency (HRD). HRD, often caused by mutations in genes like BRCA1 and BRCA2, cripples the cell's primary mechanism for repairing DNA double-strand breaks (DSBs), making it highly dependent on other repair pathways, such as those involving PARP. Venadaparib (IDX-1197) is a novel, potent, and selective PARP1/2 inhibitor designed to exploit this vulnerability.^{[1][2][3]} This technical guide provides a comprehensive overview of the mechanism of action of Venadaparib, its preclinical and clinical data in the context of HRD, and the experimental methodologies used in its evaluation.


The Core Principle: Synthetic Lethality in HRD Tumors

Homologous recombination (HR) is a high-fidelity DNA repair pathway crucial for fixing DNA double-strand breaks (DSBs).^{[4][5]} When key genes in this pathway, such as BRCA1, BRCA2, PALB2, or RAD51, are mutated or epigenetically silenced, the cell is considered to have

homologous recombination deficiency (HRD).^[5] This deficiency leads to genomic instability, a hallmark of cancer, as the cell must rely on more error-prone repair mechanisms.^{[4][6]}

PARP enzymes, particularly PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs).^[7] When PARP is inhibited, these SSBs are not repaired and can degenerate into DSBs during DNA replication.^{[1][3][8]}

In a healthy cell with functional HR, these resulting DSBs can be efficiently repaired. However, in an HR-deficient cancer cell, the combination of PARP inhibition and the pre-existing HRD creates a state of "synthetic lethality." The cell is unable to repair the accumulating DSBs, leading to catastrophic genomic damage and apoptosis.^{[8][9]}

[Click to download full resolution via product page](#)

Caption: Mechanism of synthetic lethality induced by Venadaparib in HRD cells.

Venadaparib (IDX-1197): A Potent and Selective PARP1/2 Inhibitor

Venadaparib is an orally active PARP inhibitor with high potency and selectivity for PARP1 and PARP2.^[10] This selectivity is critical, as off-target effects on other PARP family members, such as PARP-3, have been associated with increased hematologic toxicities.^[8] Preclinical data demonstrate its strong PARP-trapping activity, which is a key driver of cytotoxicity in HRD cancers.^[2]

Preclinical Efficacy

In vitro studies have established the potent enzymatic and cellular activity of Venadaparib.

Parameter	Value	Target/System	Reference
IC ₅₀	1.4 nM	PARP1 (enzyme assay)	[1][10]
IC ₅₀	1.0 nM	PARP2 (enzyme assay)	[1][10]
EC ₅₀	0.5 nM	PAR Inhibition (HeLa cells)	[10]
IC ₅₀	≤5 nM	Cell Growth (MDA-MB-436)	[11]
IC ₅₀	50 nM	Cell Growth (Capan-1)	[11]

In vivo studies using patient-derived xenograft (PDX) models of BRCA1-mutated ovarian cancer showed that oral administration of Venadaparib resulted in significant, dose-dependent tumor growth inhibition, which was superior to that observed with olaparib.^{[10][12]} A key pharmacodynamic finding was the sustained inhibition of PAR (>90%) in tumor tissues for up to 24 hours post-dose.^{[10][12]}

Clinical Evaluation: Phase 1 Study (NCT03317743)

A first-in-human, phase 1 dose-finding study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of Venadaparib monotherapy in patients with advanced solid tumors who had progressed on standard therapies.[\[2\]](#)[\[7\]](#)

Study Design and Patient Population

The study utilized a conventional 3+3 dose-escalation design, with oral once-daily doses ranging from 2 mg to 240 mg.[\[2\]](#)[\[13\]](#)

Characteristic	Value	Reference
Total Patients Enrolled	32	[2] [7]
Most Common Tumor Types	Breast Cancer (16)	[2] [13]
Ovarian Cancer (12)	[2] [13]	

Safety and Tolerability

Venadaparib was generally well-tolerated. No dose-limiting toxicities (DLTs) were observed up to the maximum tested dose of 240 mg, and a maximum tolerated dose was not reached.[\[2\]](#)[\[14\]](#) The recommended Phase 2 dose (RP2D) was established at 160 mg once daily.[\[13\]](#)

Adverse Event (Grade ≥ 3)	Frequency (%)	Reference
Anemia	50%	[2]
Neutropenia	22% - 25%	[2] [7]
Thrombocytopenia	6%	[2]

Clinical Efficacy

Anti-tumor activity was observed across a range of doses, starting from 40 mg/day.[\[2\]](#) Notably, clinical benefit was seen in patients regardless of their BRCA mutation status, suggesting efficacy in the broader HRD population.[\[2\]](#)[\[14\]](#)

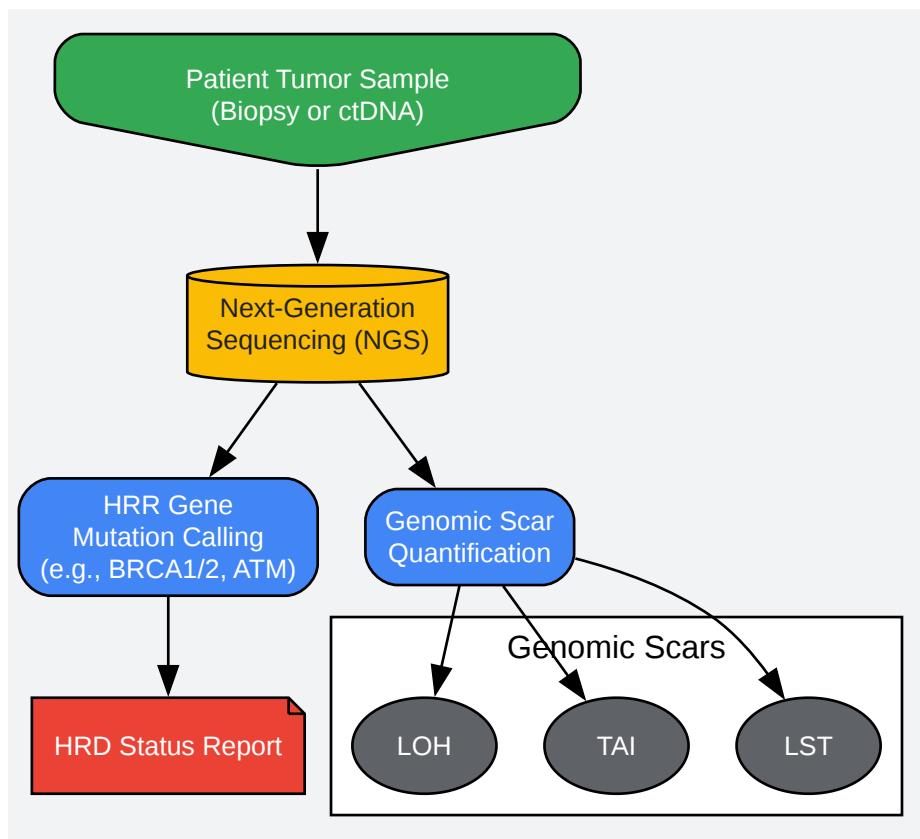
Efficacy Endpoint	All Patients	BRCA-mutated	BRCA-wild-type	Reference
Objective Response Rate (ORR)	16% - 17.2%	22.2%	20.0%	[7] [14]
Clinical Benefit Rate (CBR)	47% - 51.7%	44.4%	60.0%	[7] [14]

Pharmacodynamic analysis of tumor biopsies confirmed a ≥90% PAR inhibitory effect at doses of 10 mg/day and higher.[\[13\]](#)[\[14\]](#)

Experimental Protocols & Methodologies

In Vitro PARP Inhibition Assays

- Enzymatic Assays: The potency of Venadaparib against PARP1 and PARP2 was determined using purified enzyme assays. These assays typically measure the incorporation of biotinylated NAD⁺ onto histone proteins, which is quantified via a colorimetric or chemiluminescent readout. IC₅₀ values are calculated from dose-response curves.[\[12\]](#)
- Cell-Based PAR Inhibition: To measure cellular activity, DNA damage is induced in a cell line (e.g., HeLa cells). The cells are then treated with varying concentrations of Venadaparib. PARP1-mediated PAR (poly ADP-ribose) expression is subsequently measured using an ELISA-based method.[\[10\]](#)[\[12\]](#) The EC₅₀ value represents the concentration required for 50% inhibition of PAR formation.


Assessment of Homologous Recombination Deficiency (HRD)

Determining a tumor's HRD status is critical for patient selection. There is no single standard method, but several approaches are used:[\[15\]](#)

- HRR Gene Mutation Analysis: This involves sequencing a panel of genes directly or indirectly involved in the homologous recombination repair pathway, including BRCA1,

BRCA2, ATM, PALB2, RAD51C/D, and others. This can be done on tumor tissue or circulating tumor DNA (ctDNA).[\[16\]](#)

- Genomic Scar Assays: Tumors with a history of HRD accumulate characteristic patterns of genomic instability, often called "genomic scars."[\[17\]](#) Next-generation sequencing (NGS) is used to quantify these scars, which include:[\[4\]](#)
 - Loss of Heterozygosity (LOH): Loss of one parental allele.
 - Telomeric Allelic Imbalance (TAI): Allelic imbalance that extends to the subtelomeric regions.
 - Large-Scale State Transitions (LST): Chromosomal breaks between adjacent regions of at least 10 megabases. A composite "genomic instability score" is often calculated from these metrics to determine HRD status.[\[4\]](#)[\[17\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for determining Homologous Recombination Deficiency (HRD) status.

In Vivo Patient-Derived Xenograft (PDX) Models

- Model Establishment: Tumor fragments from patients (e.g., with known BRCA mutations) are implanted subcutaneously into immunocompromised mice.
- Drug Administration: Once tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle control, Venadaparib at various doses, competitor drug like Olaparib). Venadaparib is administered orally.[10][12]
- Efficacy Assessment: Tumor volume is measured regularly. Efficacy is reported as tumor growth inhibition (TGI).
- Pharmacodynamic Assessment: At the end of the study or at specific time points, tumors are harvested to measure the level of PAR inhibition via ELISA, confirming target engagement in the tumor tissue.[12]

[Click to download full resolution via product page](#)

Caption: General experimental workflow for preclinical evaluation of Venadaparib.

Conclusion and Future Directions

Venadaparib (IDX-1197) is a potent and selective PARP1/2 inhibitor with a favorable safety profile and promising anti-tumor activity in patients with advanced solid tumors, particularly those with HRD.[2][8] Its efficacy in both BRCA-mutated and BRCA-wild-type patients suggests a potential benefit for a wider patient population than is defined by BRCA status alone.[14]

Further studies are warranted to continue exploring the efficacy and safety of Venadaparib, both as a monotherapy and in combination with other agents.[2][13] For instance, combining PARP inhibitors with chemotherapy agents like irinotecan has shown synergistic effects in preclinical gastric cancer models.[16] The identification and validation of robust biomarkers beyond BRCA1/2 mutations to accurately identify all patients with HRD who may benefit from Venadaparib will be crucial for its future clinical development.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. First-In-Human Dose Finding Study of Venadaparib (IDX-1197), a Potent and Selective PARP Inhibitor, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. idience.com [idience.com]
- 4. blog.lgcclinicaldiagnostics.com [blog.lgcclinicaldiagnostics.com]
- 5. Targeting homologous recombination deficiency in ovarian cancer [clinomicseurope.com]
- 6. Homologous recombination deficiency (HRD) | Testing with NGS [illumina.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Homologous Recombination Deficiency in Ovarian, Breast, Colorectal, Pancreatic, Non-Small Cell Lung and Prostate Cancers, and the Mechanisms of Resistance to PARP Inhibitors [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Advancements in PARP Inhibition: The Emergence of IDX-1197 as a Promising Therapeutic Agent [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]

- 14. | BioWorld [bioworld.com]
- 15. sophiagenetics.com [sophiagenetics.com]
- 16. Predictive role of homologous recombination deficiency (HRD) for irinotecan in combination with venadaparib, a novel PARP1/2 inhibitor, as third- or fourth-line treatment in patients with advanced gastric cancer. - ASCO [asco.org]
- 17. Clinical assays for assessment of homologous recombination DNA repair deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IDX-1197 and homologous recombination deficiency]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3323697#idx-1197-and-homologous-recombination-deficiency>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com